
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. This reaction typically involves the condensation of a phenylhydrazine with a ketone or aldehyde under acidic conditions.
For example, the synthesis can be initiated by reacting 4-chlorophenylhydrazine with a suitable cyclic ketone, such as cyclohexanone, in the presence of an acid catalyst like hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the indole ring, resulting in the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole ring or the chlorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
科学的研究の応用
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives. It may exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: The compound can be used as a probe to study biological processes involving indole derivatives.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows the compound to bind to these targets with high affinity, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. Additionally, its interaction with receptors in the nervous system may result in analgesic or anti-inflammatory effects.
類似化合物との比較
Similar Compounds
2-Phenylindole: Similar in structure but lacks the chlorophenyl group.
5,6,7,8-Tetrahydro-1H-benzo(f)indole: Lacks the chlorophenyl substitution.
4-Chloroindole: Contains the chlorophenyl group but lacks the tetrahydrobenzo ring.
Uniqueness
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole is unique due to the combination of the chlorophenyl group and the tetrahydrobenzoindole ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
38824-45-2 |
|---|---|
分子式 |
C18H16ClN |
分子量 |
281.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo[f]indole |
InChI |
InChI=1S/C18H16ClN/c19-16-7-5-12(6-8-16)17-11-15-9-13-3-1-2-4-14(13)10-18(15)20-17/h5-11,20H,1-4H2 |
InChIキー |
OCGHFHRJGUSPNU-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=C3C=C(NC3=C2)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


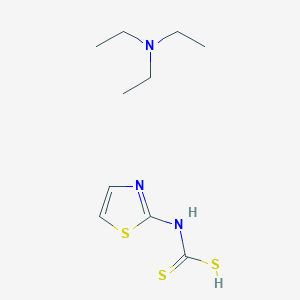

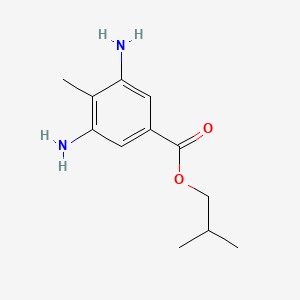
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)
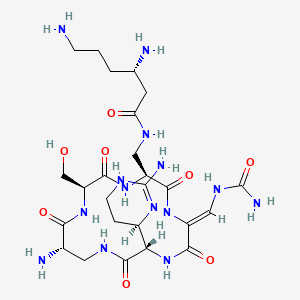
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)
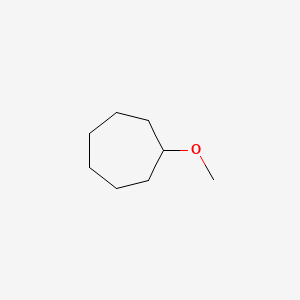

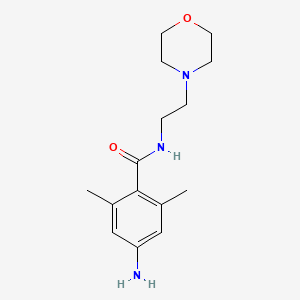
![2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14667782.png)
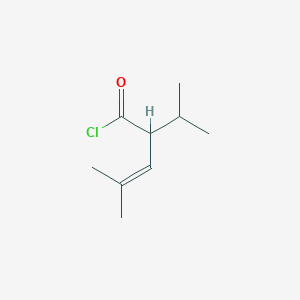

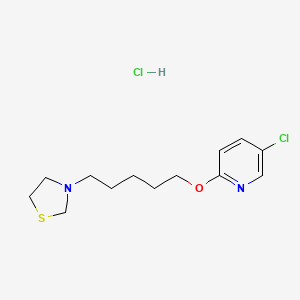
![(7R,8R)-2-benzoyl-8-chloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667796.png)
